REACTION_CXSMILES
|
S(Cl)([Cl:4])(=O)=O.[CH3:6][C:7]1[N:8]([CH3:24])[CH:9]=[C:10]2[C:16]=1[C:15]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[N:14][CH2:13][C:12](=[O:23])[NH:11]2.C([O-])(O)=O.[Na+]>C(Cl)Cl>[Cl:4][C:9]1[N:8]([CH3:24])[C:7]([CH3:6])=[C:16]2[C:15]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[N:14][CH2:13][C:12](=[O:23])[NH:11][C:10]=12 |f:2.3|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC=1N(C=C2NC(CN=C(C21)C2=CC=CC=C2)=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-60 °C
|
Type
|
CUSTOM
|
Details
|
vigorously stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained under inert atmosphere
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
CUSTOM
|
Details
|
The obtained residue is crystallized from ethanol yielding 3.7 g of the compound of the title
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1N(C(=C2C1NC(CN=C2C2=CC=CC=C2)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |